molecular formula C24H29Cl2N3O3S B2909155 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1396709-99-1

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2909155
CAS No.: 1396709-99-1
M. Wt: 510.47
InChI Key: KLAPVEYQCIBMOC-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the chloro and dimethyl groups at the appropriate positions.

    Coupling Reactions: The substituted benzothiazole is then coupled with 2-methoxybenzoic acid through an amide bond formation.

    Introduction of the Morpholinopropyl Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzothiazole positions, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its effectiveness against various bacterial and fungal strains.

    Neuroprotective Effects: Research indicates that it may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases.

    Chemical Biology: It is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, it can interact with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-2-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE include other benzothiazole derivatives such as:

    Ritonavir: An antiretroviral drug used in the treatment of HIV.

    Abafungin: An antifungal drug used to treat skin infections.

    Tiazofurin: An antineoplastic drug used in cancer therapy.

What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications .

Properties

IUPAC Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3S.ClH/c1-16-5-8-21-22(17(16)2)26-24(32-21)28(10-4-9-27-11-13-31-14-12-27)23(29)19-15-18(25)6-7-20(19)30-3;/h5-8,15H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAPVEYQCIBMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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